Cas no 2248318-25-2 (tert-butyl 2-azabicyclo4.1.0heptane-1-carboxylate)

tert-butyl 2-azabicyclo4.1.0heptane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2248318-25-2
- Tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate
- EN300-2879877
- tert-butyl 2-azabicyclo4.1.0heptane-1-carboxylate
-
- インチ: 1S/C11H19NO2/c1-10(2,3)14-9(13)11-7-8(11)5-4-6-12-11/h8,12H,4-7H2,1-3H3
- InChIKey: SJLPGFCVAMOHST-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(C12CC1CCCN2)=O
計算された属性
- せいみつぶんしりょう: 197.141578849g/mol
- どういたいしつりょう: 197.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 38.3Ų
tert-butyl 2-azabicyclo4.1.0heptane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2879877-5.0g |
tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate |
2248318-25-2 | 5g |
$4764.0 | 2023-05-30 | ||
Enamine | EN300-2879877-0.1g |
tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate |
2248318-25-2 | 0.1g |
$1232.0 | 2023-09-06 | ||
Enamine | EN300-2879877-0.05g |
tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate |
2248318-25-2 | 0.05g |
$1176.0 | 2023-09-06 | ||
Enamine | EN300-2879877-10g |
tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate |
2248318-25-2 | 10g |
$6020.0 | 2023-09-06 | ||
Enamine | EN300-2879877-0.5g |
tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate |
2248318-25-2 | 0.5g |
$1344.0 | 2023-09-06 | ||
Enamine | EN300-2879877-0.25g |
tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate |
2248318-25-2 | 0.25g |
$1288.0 | 2023-09-06 | ||
Enamine | EN300-2879877-1.0g |
tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate |
2248318-25-2 | 1g |
$1643.0 | 2023-05-30 | ||
Enamine | EN300-2879877-2.5g |
tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate |
2248318-25-2 | 2.5g |
$2745.0 | 2023-09-06 | ||
Enamine | EN300-2879877-10.0g |
tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate |
2248318-25-2 | 10g |
$7065.0 | 2023-05-30 | ||
Enamine | EN300-2879877-1g |
tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate |
2248318-25-2 | 1g |
$1400.0 | 2023-09-06 |
tert-butyl 2-azabicyclo4.1.0heptane-1-carboxylate 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
tert-butyl 2-azabicyclo4.1.0heptane-1-carboxylateに関する追加情報
Recent Advances in the Synthesis and Applications of tert-Butyl 2-Azabicyclo[4.1.0]heptane-1-carboxylate (CAS: 2248318-25-2)
The compound tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate (CAS: 2248318-25-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic structure, featuring a fused aziridine and cyclohexane ring, serves as a versatile intermediate in the synthesis of complex bioactive molecules. Recent studies have highlighted its potential in the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and anti-infective agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of this compound via a [3+2] cycloaddition reaction, achieving a yield of 78% with high enantioselectivity (ee >95%). The researchers utilized chiral auxiliaries to control the stereochemistry at the aziridine ring, which is crucial for its subsequent biological activity. Density functional theory (DFT) calculations supported the observed stereochemical outcomes, providing mechanistic insights into the reaction pathway.
In pharmaceutical applications, this scaffold has shown remarkable promise as a precursor for GABA receptor modulators. A recent patent application (WO2023/154672) disclosed derivatives of tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate that exhibit potent anxiolytic activity with reduced sedative effects compared to classical benzodiazepines. The unique three-dimensional structure of this compound allows for selective interaction with α2/α3 subunits of GABA receptors, as confirmed by X-ray crystallography studies.
From a synthetic chemistry perspective, the strained aziridine ring in this molecule offers interesting reactivity patterns. A 2024 publication in Angewandte Chemie reported a ring-opening polymerization initiated by this compound, leading to novel polyamines with potential applications in drug delivery systems. The tert-butyloxycarbonyl (Boc) protecting group was found to be particularly advantageous for controlling the polymerization kinetics while maintaining the integrity of the aziridine functionality.
Ongoing research is exploring the metabolic stability and pharmacokinetic properties of derivatives based on this scaffold. Preliminary ADME studies indicate that the bicyclic structure confers improved metabolic stability compared to monocyclic aziridines, with human liver microsome half-lives exceeding 120 minutes for several lead compounds. These findings position tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate as a valuable building block for medicinal chemistry programs targeting orally bioavailable therapeutics.
Future directions for research include the development of continuous flow synthesis methods to improve the scalability of production, as well as computational modeling approaches to predict the biological activity of novel derivatives. The unique structural features of this compound continue to inspire innovative applications across multiple therapeutic areas, making it a focal point of contemporary pharmaceutical research.
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